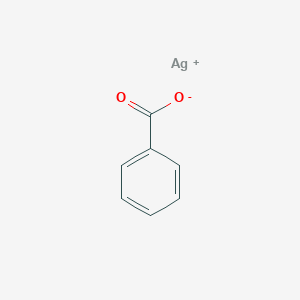

Silver benzoate

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

silver;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.Ag/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDWGXZGFUNWKB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5AgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883426 | |

| Record name | Benzoic acid, silver(1+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-31-0 | |

| Record name | Silver benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, silver(1+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKL351M7YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Silver Benzoate from Silver Nitrate: A Technical Guide

This guide provides a comprehensive overview of the synthesis of silver benzoate from silver nitrate, tailored for researchers, scientists, and professionals in drug development. The primary method detailed is a straightforward and efficient precipitation reaction, which is widely adopted due to its reliability and high yield.

Physicochemical and Stoichiometric Data

Quantitative data for the reactants and the final product are summarized below. This information is crucial for experimental planning, stoichiometric calculations, and product characterization.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Reactants | ||||

| Silver Nitrate | AgNO₃ | 169.87 | Colorless crystals | 7761-88-8 |

| Sodium Benzoate | C₇H₅NaO₂ | 144.10 | White crystalline solid | 532-32-1 |

| Product | ||||

| This compound | C₇H₅AgO₂ | 228.98[1] | White to cream powder[1][2] | 532-31-0[1][2][3] |

Reaction Mechanism

The synthesis of this compound is achieved through a double displacement precipitation reaction. When aqueous solutions of silver nitrate and sodium benzoate are combined, the silver and sodium cations exchange anions. This results in the formation of sodium nitrate, which remains dissolved in the solution, and this compound, which is sparingly soluble in water and thus precipitates out as a solid.[1][2][4]

The balanced chemical equation for this reaction is: AgNO₃(aq) + C₆H₅COONa(aq) → C₆H₅COOAg(s)↓ + NaNO₃(aq) [1][2]

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound. The protocol is based on established methods that have demonstrated high efficiency, with reported yields of approximately 85%.[5]

Materials and Equipment:

-

Silver Nitrate (AgNO₃)

-

Sodium Benzoate (C₇H₅NaO₂)

-

Deionized Water

-

250 mL Beakers or Conical Flasks

-

Magnetic Stirrer and Stir Bar

-

Buchner Funnel and Filter Paper

-

Vacuum Flask and Tubing

-

Vacuum Desiccator

-

Spatula and Weighing Balance

Procedure:

-

Preparation of Reactant Solutions:

-

Precipitation Reaction:

-

Slowly add the silver nitrate solution to the sodium benzoate solution while stirring continuously.[5] The reaction should be carried out in the dark or in a flask covered with aluminum foil to prevent the light-sensitive this compound from decomposing.[5]

-

Continue to stir the resulting mixture at room temperature for approximately 2 hours to ensure the reaction goes to completion.[5] A white precipitate of this compound will form.[5]

-

-

Isolation and Purification of Product:

-

Isolate the white precipitate by vacuum filtration using a Buchner funnel.[5]

-

Wash the collected solid with a small amount of cold deionized water to remove any soluble impurities, primarily sodium nitrate.[1][2]

-

Dry the purified this compound in a vacuum desiccator to remove residual water.[1][2][5] The final product should be a fine, white to off-white powder.[1][2]

-

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound, from the preparation of reactant solutions to the final isolation of the purified product.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable compound in organic chemistry and materials science.[3] It serves as a key reagent in the Hunsdiecker reaction for converting carboxylic acid silver salts into alkyl halides.[3] It is also employed as a catalyst in various transformations, including Wolff rearrangements and C-N coupling reactions.[1][2][6] Furthermore, this compound is utilized as a precursor for synthesizing silver nanoparticles, which have applications due to their antimicrobial properties.[7][8]

References

- 1. Cas 532-31-0,this compound | lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Antibacterial Activity of Triphenyltinbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CAS 532-31-0: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound|C7H5AgO2|532-31-0 [benchchem.com]

An In-depth Technical Guide on the Crystal Structure and Coordination Polymers of Silver Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of silver benzoate and its role as a building block in the formation of coordination polymers. The information presented herein is intended to support research and development efforts in materials science, crystallography, and drug design, where the structural and coordination chemistry of silver(I) carboxylates are of significant interest.

Crystal Structure of this compound

This compound, the silver salt of benzoic acid, is a key precursor in the synthesis of various silver-based materials. Its crystal structure reveals a fundamental coordination motif that influences the architecture of more complex structures.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a precipitation reaction by mixing aqueous solutions of silver nitrate and sodium benzoate.[1][2][3] While this method readily produces this compound as a powder, obtaining single crystals suitable for X-ray diffraction requires more controlled crystallization techniques.

Experimental Protocol: Single Crystal Growth of this compound via Slow Evaporation

A general approach to growing single crystals of this compound involves the slow evaporation of a suitable solvent.[4][5]

-

Dissolution: Dissolve a small amount of this compound powder (e.g., 10 mg) in a solvent in which it is sparingly soluble. A mixture of solvents can also be effective, where this compound is soluble in one and less soluble in the other.[4] For instance, dissolving in a minimal amount of a suitable solvent and then adding a miscible non-solvent until slight turbidity is observed can create a supersaturated solution ideal for crystallization.

-

Filtration: Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.

-

Crystallization: Transfer the clear solution to a clean crystallization vessel (e.g., a small vial or test tube). Cover the vessel in a manner that allows for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing a few small holes.[4]

-

Incubation: Place the vessel in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Monitor the vessel periodically for the formation of single crystals. Once crystals of sufficient size have formed, they can be carefully harvested from the mother liquor.

Structural Analysis

The crystal structure of silver(I) benzoate reveals a dimeric arrangement. In the solid state, silver(I) carboxylates, including this compound, predominantly form bridged dimers. The coordination mode observed in anhydrous silver(I) benzoate is a syn-syn bridging bidentate fashion.

Table 1: Crystallographic Data for a this compound Derivative

| Parameter | Silver(I) 2,6-dihydroxybenzoate Polymorph[6] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.090(1) |

| b (Å) | 11.693(2) |

| c (Å) | 8.164(1) |

| β (°) | 90.58(1) |

| Ag-O (Å) | 2.220(3), 2.236(3) |

| Ag-Ag (Å) | 2.926(1) |

This data for a substituted this compound illustrates the formation of centrosymmetric bis(carboxylato-O,O') bridged silver dimers. In this particular structure, these dimeric units are further cross-linked via Ag-O bonds with the hydroxyl groups to form a sheet-like polymer.[6]

This compound in Coordination Polymers

The benzoate ligand, with its carboxylate group, is an excellent building block for the construction of coordination polymers. The versatility of the carboxylate group's coordination modes, combined with the flexible coordination geometry of the silver(I) ion, allows for the formation of a diverse range of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.

Synthesis of this compound Coordination Polymers

The synthesis of coordination polymers involving this compound often utilizes methods that promote the slow growth of crystalline materials, such as hydrothermal synthesis or slow diffusion/evaporation techniques. These methods allow for the controlled self-assembly of the silver ions and benzoate ligands into extended, ordered structures.

Experimental Protocol: Hydrothermal Synthesis of a Silver(I) Coordination Polymer

The following is a general protocol for the hydrothermal synthesis of a silver(I) coordination polymer, which can be adapted for this compound.[7]

-

Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine a silver(I) salt (e.g., silver nitrate), benzoic acid, and a suitable solvent (often a mixture of water and an organic solvent like ethanol or acetonitrile). A base (e.g., NaOH or an amine) may be added to deprotonate the benzoic acid in situ.

-

Sealing and Heating: Seal the autoclave and place it in an oven. Heat the mixture to a specific temperature (typically between 100-180 °C) for a period ranging from several hours to a few days.

-

Cooling: Allow the autoclave to cool slowly to room temperature.

-

Crystal Isolation: Collect the resulting crystals by filtration, wash them with the solvent used in the synthesis, and air-dry.

Structural Diversity of this compound Coordination Polymers

The structural diversity of coordination polymers derived from silver and benzoate (or its derivatives) is vast. The final architecture is influenced by factors such as the presence of other ligands, the solvent system, and the reaction conditions.

-

One-Dimensional (1D) Polymers: In the presence of ancillary ligands, this compound can form simple 1D chains. For example, a cobalt(II) coordination polymer has been constructed using 2-hydroxybenzoate and 4,4'-bipyridine, where the benzoate derivative acts as a bridging ligand to form a zigzag chain.[8]

-

Two-Dimensional (2D) Networks: By linking 1D chains or through the use of multidentate benzoate-based ligands, 2D sheet-like structures can be assembled. A cadmium(II) coordination polymer with 4,4′-(1H-1,2,4-triazole-3,5-diyl)dibenzoate demonstrates the formation of 2D layers.[9]

-

Three-Dimensional (3D) Frameworks: The interconnection of 2D layers or the use of more complex linkers can lead to the formation of 3D metal-organic frameworks (MOFs). A silver(I) coordination polymer with 4-(aminomethyl)benzoate and nitrate ions forms a 3D structure through the bridging nature of the benzoate derivative and Ag-Ag interactions.[10]

Data Summary

The following table summarizes the key structural information discussed in this guide.

Table 2: Summary of Structural Features

| Compound/Feature | Description | Key Parameters |

| This compound (Anhydrous) | Forms bridged dimeric units. | Coordination Mode: syn-syn bridging bidentate |

| Silver(I) 2,6-dihydroxybenzoate | A polymeric sheet structure formed from cross-linked dimers.[6] | Crystal System: Monoclinic, Space Group: P2₁/n, Ag-Ag distance: ~2.93 Å |

| This compound Coordination Polymers | Can form 1D, 2D, and 3D structures, often with co-ligands. | Dimensionality depends on synthesis conditions and ligands. |

Conclusion

This compound is a versatile building block in supramolecular chemistry and crystal engineering. Its fundamental dimeric structure serves as a starting point for the rational design of a wide array of coordination polymers with diverse dimensionalities and potential applications. The synthesis of high-quality single crystals through controlled crystallization methods is paramount for detailed structural elucidation and the subsequent understanding of structure-property relationships. This technical guide provides a foundational understanding for researchers and professionals working with this compound and its derivatives in the development of new materials and pharmaceutical compounds.

References

- 1. Cas 532-31-0,this compound | lookchem [lookchem.com]

- 2. This compound | 532-31-0 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Slow Evaporation Method [people.chem.umass.edu]

- 5. xray.chem.ufl.edu [xray.chem.ufl.edu]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and crystal structure of a cadmium(II) coordination polymer based on 4,4′-(1H-1,2,4-triazole-3,5-diyl)dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Properties of Silver Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition properties of silver benzoate (C₇H₅AgO₂). This compound, a white crystalline powder, is utilized in various chemical syntheses and holds potential in applications where controlled thermal decomposition to produce silver is required. This document details its decomposition behavior, including temperatures, products, and the methodologies used for its characterization. The information presented is intended to support research, development, and quality control activities involving this compound.

Introduction

This compound is a silver salt of benzoic acid with established applications as a catalyst and precursor in organic and materials chemistry.[1] Its thermal stability and decomposition characteristics are critical parameters for its safe handling, storage, and application in processes that involve elevated temperatures. Understanding the thermal decomposition pathway, including the onset of decomposition, the nature of the evolved products, and the final residual material, is essential for its effective utilization and for ensuring process safety. This guide summarizes the key thermal properties of this compound, drawing from available scientific literature.

Thermal Decomposition Properties

The thermal decomposition of this compound is primarily characterized by its transformation into metallic silver upon heating. This process involves the breaking of the ionic bond between the silver cation and the benzoate anion, followed by the decomposition of the organic moiety.

Decomposition Temperature and Products

Thermogravimetric analysis (TGA) has shown that this compound undergoes complete decomposition to metallic silver. In one study, heating at a rate of 2 °C/min followed by a two-hour isotherm at 300 °C resulted in a final mass of approximately 47% of the initial sample weight, which corresponds to the theoretical percentage of silver in this compound.[2] X-ray diffraction (XRD) analysis of the residue confirms the formation of crystalline silver.[2] Another source indicates a decomposition temperature of above 188 °C.[3]

Quantitative Thermal Analysis Data

The following table summarizes the available quantitative data on the thermal decomposition of this compound. It is important to note that the specific values can be influenced by experimental conditions such as heating rate and atmosphere.

| Parameter | Value | Method | Heating Rate | Atmosphere | Reference |

| Decomposition Temperature | >188 °C (dec.) | Not Specified | Not Specified | Not Specified | [3] |

| Complete Decomposition Temp. | 300 °C | TGA (isothermal) | 2 °C/min | Not Specified | [2] |

| Final Residue | ~47% (metallic silver) | TGA | 2 °C/min | Not Specified | [2] |

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on standard thermal analysis techniques. The following sections detail the generalized experimental methodologies for these key analyses.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the decomposition temperature range, the number of decomposition steps, and the mass of the final residue.

Instrumentation: A thermogravravimetric analyzer equipped with a sensitive microbalance, a furnace capable of programmed heating, and a system for controlling the purge gas.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).[4] For powdered samples, a consistent particle size is recommended to ensure reproducibility.

-

Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the desired purge gas (e.g., nitrogen for an inert atmosphere or air for an oxidative one) is introduced at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program: A dynamic heating program is initiated, typically with a linear heating rate between 5 and 20 °C/min, from ambient temperature to a final temperature above the expected decomposition range (e.g., 400 °C). An isothermal step can be included to ensure complete decomposition.[2]

-

Data Acquisition: The sample mass is continuously recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins), the peak decomposition temperature (from the derivative thermogravimetric, DTG, curve), and the final residual mass.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy changes associated with thermal events.

Objective: To determine the enthalpy of decomposition (exothermic or endothermic nature) and to identify any phase transitions prior to decomposition.

Instrumentation: A differential scanning calorimeter with a furnace, sample and reference holders, and a sensitive system for detecting heat flow differences.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is weighed into a crucible (e.g., aluminum or gold-plated for energetic materials to prevent reaction). The crucible is hermetically sealed.[5]

-

Instrument Setup: The sample crucible and an empty reference crucible are placed in the DSC cell. The desired atmosphere is established.

-

Thermal Program: The sample is subjected to a controlled temperature program, similar to that used in TGA.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic or exothermic peaks. The area under a peak is integrated to calculate the enthalpy change (ΔH) of the corresponding thermal event.

Evolved Gas Analysis (EGA)

To identify the gaseous products released during decomposition, TGA can be coupled with other analytical techniques such as Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS).

Objective: To identify the chemical composition of the gases evolved during the thermal decomposition of this compound.

Methodology:

-

TGA-FTIR/MS Setup: The outlet of the TGA furnace is connected to the inlet of an FTIR gas cell or a mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

Analysis: As the sample is heated in the TGA, the evolved gases are continuously transferred to the spectrometer. FTIR spectra or mass spectra of the gas stream are collected at regular intervals.

-

Data Interpretation: The spectra are analyzed to identify the gaseous decomposition products. For this compound, the expected gaseous products from the benzoate moiety would include carbon dioxide, benzene, and other organic fragments.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of this compound.

Decomposition Mechanism

The thermal decomposition of this compound is understood to proceed via a solid-state reaction. While a detailed step-by-step mechanism at the molecular level is complex and not fully elucidated in the reviewed literature, the overall transformation can be represented as follows:

The decomposition is initiated by thermal energy, leading to the cleavage of the Ag-O bond. The resulting benzoate radical is unstable and undergoes further fragmentation. The primary solid product is metallic silver. The gaseous byproducts are expected to be a mixture of carbon dioxide, biphenyl (from the coupling of phenyl radicals), and potentially other organic fragments, the exact composition of which would be dependent on the decomposition conditions.

Safety Considerations

Silver compounds, including this compound, should be handled with care. Although not classified as a highly energetic material, its decomposition can release gaseous products, and appropriate ventilation is recommended when heating. Standard laboratory personal protective equipment, including safety glasses and gloves, should be worn. As with many silver salts, this compound is light-sensitive and should be stored in a dark, cool, and dry place.[1]

Conclusion

The thermal decomposition of this compound is a well-defined process that results in the formation of metallic silver at temperatures above 188 °C, with complete decomposition achievable at 300 °C. The primary techniques for characterizing this process are thermogravimetric analysis and differential scanning calorimetry, which provide quantitative data on decomposition temperatures and energetics. Evolved gas analysis can further elucidate the nature of the gaseous byproducts. The information and protocols outlined in this guide provide a solid foundation for researchers and professionals working with this compound in applications where its thermal properties are of importance.

References

A Comprehensive Technical Guide to the Solubility of Silver Benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of silver benzoate in a range of common organic solvents. This compound, a white crystalline powder, is a versatile reagent in organic synthesis, catalysis, and has applications in materials science and potentially in drug development. A clear understanding of its solubility is crucial for its effective use in these fields, enabling proper solvent selection for reactions, purifications, and formulations.

Quantitative Solubility Data

The solubility of this compound varies significantly across different organic solvents, influenced by factors such as solvent polarity, temperature, and the potential for complex formation. The following tables summarize the available quantitative and qualitative solubility data for this compound.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility | Method |

| Water | 20 | 2.1 g/L | Not Specified |

| Water (cold) | Not Specified | 1 part in 385 parts solvent (~2.6 g/L) | Not Specified[1][2][3] |

| Acetonitrile | 25 | Solubility Product (Ksp): 1.0 x 10⁻¹⁰ | Potentiometric Titration |

| N,N-Dimethylformamide (DMF) | 25 | Solubility Product (Ksp): 2.5 x 10⁻⁷ | Potentiometric Titration |

| Dimethyl Sulfoxide (DMSO) | 25 | Solubility Product (Ksp): 1.6 x 10⁻⁶ | Potentiometric Titration |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Alcohol | Slightly Soluble[1] |

| Hot Water | More soluble than in cold water[1] |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of a sparingly soluble salt like this compound requires meticulous experimental technique. Below are detailed methodologies for two common and effective methods: Gravimetric Analysis and UV-Vis Spectrophotometry.

Gravimetric Determination of Solubility

This classic method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm)

-

Pre-weighed glass vials or evaporating dishes

-

Analytical balance (± 0.0001 g)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. For sparingly soluble salts, this may take 24-48 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.

-

Immediately filter the collected supernatant through a syringe filter (of a material compatible with the organic solvent) into a pre-weighed, clean, and dry glass vial or evaporating dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Weighing:

-

Place the vial or dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Once the solvent is completely evaporated, cool the container in a desiccator to room temperature.

-

Weigh the container with the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Weight of residue (g) / Volume of filtrate (L))

-

UV-Vis Spectrophotometric Determination of Solubility

This method is suitable for aromatic compounds like this compound that exhibit significant UV absorbance. It relies on creating a calibration curve to relate absorbance to concentration.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (UV-grade)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent. The solvent itself should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully filter the saturated solution.

-

Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the experimental temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Applications in Research and Drug Development

The solubility data of this compound is critical for its various applications:

-

Catalysis: this compound is used as a catalyst in several organic reactions.[4] Knowing its solubility allows for the selection of an appropriate solvent to ensure either homogeneous or heterogeneous catalytic conditions, which can significantly impact reaction kinetics and product yields.

-

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs): The solubility of this compound in different organic solvents is a key parameter in the solvothermal synthesis of silver-based coordination polymers and MOFs. The choice of solvent can influence the crystal structure and properties of the resulting materials.

-

Drug Development: While not a therapeutic agent itself, this compound can be used in the synthesis of pharmaceutical intermediates. Its solubility characteristics are important for reaction setup, product isolation, and purification. Furthermore, understanding the solubility of silver salts is relevant in the context of developing silver-based antimicrobial agents and assessing their formulation possibilities.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, offering both quantitative data and detailed experimental protocols. For researchers and professionals in drug development and chemical synthesis, this information is essential for harnessing the full potential of this versatile compound.

References

Spectroscopic Analysis of Silver Benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of silver benzoate, focusing on Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopic techniques. This document details experimental protocols, data interpretation, and visual workflows to assist in the characterization of this important chemical compound.

Introduction to this compound

This compound (C₇H₅AgO₂) is a silver salt of benzoic acid that is utilized in various chemical syntheses.[1] Its characterization is crucial for quality control and for understanding its coordination chemistry. Spectroscopic methods such as FTIR and UV-Vis are powerful tools for elucidating the molecular structure and electronic properties of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a vital technique for identifying the functional groups present in a molecule. In the case of this compound, FTIR is primarily used to confirm the presence of the benzoate ligand and to study the coordination of the carboxylate group to the silver ion.

Data Presentation: Characteristic FTIR Peaks

The FTIR spectrum of this compound is characterized by several key absorption bands. The coordination of the benzoate ligand to the silver atom influences the position of the carboxylate stretching frequencies. The principal vibrational modes and their corresponding wavenumbers are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3443 | O-H Stretch | Broad peak, often indicative of residual water or hydroxyl groups.[2] |

| ~1600 - 1540 | Asymmetric COO⁻ Stretch | Strong absorption, characteristic of the carboxylate group. The position is sensitive to the coordination mode. |

| ~1450 - 1360 | Symmetric COO⁻ Stretch | Strong absorption, also characteristic of the carboxylate group. The separation between the asymmetric and symmetric stretching frequencies (Δν) can provide information about the coordination mode (monodentate, bidentate, bridging).[3] |

| ~1404 | Aromatic C=C Stretch | Absorption associated with the benzene ring of the benzoate ligand.[4] |

| ~890 - 670 | =C-H Bending | Out-of-plane bending of the monosubstituted aromatic ring.[5] |

Experimental Protocols for FTIR Analysis

Two common methods for the FTIR analysis of solid samples like this compound are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

2.2.1. KBr Pellet Method

This traditional method involves dispersing the sample in a solid matrix that is transparent to infrared radiation.

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.[6]

-

-

Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

2.2.2. Attenuated Total Reflectance (ATR) Method

ATR is a modern technique that allows for the direct analysis of solid samples with minimal preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the this compound powder directly onto the ATR crystal.

-

-

Analysis:

-

Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.[6]

-

Acquire the FTIR spectrum.

-

Diagram: FTIR Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the absorptions of the benzoate ligand, specifically the π → π* transitions of the aromatic ring.

Data Presentation: UV-Vis Absorption Data

While a specific spectrum for this compound is not widely published, the absorption characteristics can be inferred from data on benzoic acid and its salts. The benzoate moiety exhibits strong absorption in the UV region.

| Compound | λmax (nm) | Solvent/Conditions | Transition |

| Benzoic Acid | ~230 | Acidic aqueous solution | π → π |

| Benzoic Acid | ~274 | Acidic aqueous solution | π → π |

| Benzoate Anion | ~225 | Basic aqueous solution | π → π |

| Benzoate Anion | ~269 | Basic aqueous solution | π → π |

The presence of the silver ion may cause slight shifts in these absorption maxima due to coordination effects.

Experimental Protocol for UV-Vis Analysis

The UV-Vis analysis of this compound typically involves dissolving the sample in a suitable solvent that does not absorb in the region of interest.

-

Solvent Selection:

-

Choose a solvent in which this compound is soluble and that is transparent in the UV region where the analyte absorbs. Ethanol, methanol, or acetonitrile are common choices. Water can also be used, though the solubility of this compound is limited.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration.

-

Prepare a series of dilutions from the stock solution to create standards for quantitative analysis, if required.

-

-

Analysis:

-

Use a quartz cuvette for measurements in the UV range.

-

Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it for measurement.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Diagram: UV-Vis Experimental Workflow

Conclusion

FTIR and UV-Vis spectroscopy are indispensable techniques for the characterization of this compound. FTIR provides detailed information about the molecular structure and the coordination of the carboxylate group, while UV-Vis spectroscopy elucidates the electronic properties of the benzoate ligand. The experimental protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. Accurate and consistent application of these spectroscopic methods is essential for ensuring the quality and understanding the behavior of this compound in various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. imaging.org [imaging.org]

- 3. Silver(I) and Copper(I) Complexes of Dicarboxylic Acid Derivatives: Synthesis, Characterization and Thermal Studies | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Green synthesis of silver nanoparticles and characterization of their inhibitory effects on AGEs formation using biophysical techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Silver Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of silver benzoate (C₇H₅AgO₂). It includes quantitative data, detailed experimental protocols, and visualizations of key reactions and workflows to support research and development activities.

Core Physical Properties

This compound is an off-white crystalline powder.[1][2][3] It is known to be sensitive to light and should be stored accordingly in a dark, inert atmosphere at room temperature.[1][2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅AgO₂ | [1][2][4] |

| Molecular Weight | 228.98 g/mol | [1][4] |

| Appearance | White to cream or gray crystalline powder | [1][2][3] |

| Melting Point | >188°C (decomposes) | [3][5][6] |

| Boiling Point | 249.3 °C at 760 mmHg | [1][5] |

| Density | 1.103 g/mL at 25°C | [1] |

| Flash Point | 111.4 °C | [1][5] |

| Vapor Pressure | 0.0122 mmHg at 25°C | [1][5] |

Solubility Profile

This compound is sparingly soluble in cold water but its solubility increases in hot water.[2][7][8] It is also soluble in organic solvents like ethanol and acetone.[2] The solubility of this compound, a salt of a weak acid, is pH-dependent, increasing in more acidic conditions due to the protonation of the benzoate anion, which shifts the dissolution equilibrium.[9][10][11]

| Solvent | Solubility | Source(s) |

| Cold Water | Sparingly soluble (1 part in 385 parts) | [1][3][8] |

| Hot Water | More soluble than in cold water | [8] |

| Ethanol | Slightly soluble | [8] |

| Acetone | Soluble | [2] |

Spectroscopic and Structural Data

The structural characteristics of this compound are defined by the coordination of the silver(I) ion with the benzoate ligand.[7] In the solid state, it often forms bridged dimers.[12]

| Analysis Technique | Key Observations | Source(s) |

| FTIR | Shows a characteristic asymmetric stretching of the carboxylate group (COO⁻) at approximately 1540 cm⁻¹ and Ag-O bonding in the 450–500 cm⁻¹ range.[7] | [7] |

| ¹H NMR | Limited utility due to silver's properties, but can detect unreacted benzoic acid.[7] Aromatic protons appear in the 7.0-7.5 ppm range.[13] | [7][13][14] |

| ¹³C NMR | Can be used for structural elucidation. | [15] |

| XRD | Confirms the crystalline structure. Data can be compared with reference patterns such as JCPDS 00-024-1963.[7] | [7] |

Key Chemical Reactions and Applications

This compound is a versatile reagent in organic synthesis, primarily used as a catalyst and in specific named reactions.[7][16]

-

Catalysis : It is an effective catalyst in Wolff rearrangement reactions, for the preparation of β-amino acids, and, in conjunction with other compounds, for the reaction of carbon dioxide with ketones.[1][2][3] It also facilitates copper-catalyzed C–N coupling reactions, which are important in synthesizing pharmacologically relevant structures.[7][17]

-

Hunsdiecker Reaction : this compound reacts with bromine to form bromobenzene, a classic example of the Hunsdiecker reaction, which converts silver salts of carboxylic acids into alkyl or aryl halides.[2][3][18]

-

Precursor for Nanoparticles : It serves as a precursor for the synthesis of silver nanoparticles (AgNPs).[7]

References

- 1. Cas 532-31-0,this compound | lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 532-31-0 [chemicalbook.com]

- 4. This compound, AgOBz | C7H6AgO2 | CID 6712949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid silver(I) salt [chembk.com]

- 6. 532-31-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound|C7H5AgO2|532-31-0 [benchchem.com]

- 8. 苯甲酸银 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. The solubility of silver benozate `(PhCOOAg)` in `H_(2)O` and in a buffer solution of `pH = 4,5` and `6` are `S_(1),S_(2),S_(3)`, and `S_(4)`, respectively. Given the decreasing order of their solubilities. [allen.in]

- 10. google.com [google.com]

- 11. sarthaks.com [sarthaks.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound(532-31-0) 1H NMR [m.chemicalbook.com]

- 15. This compound(532-31-0) 13C NMR spectrum [chemicalbook.com]

- 16. nbinno.com [nbinno.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. nbinno.com [nbinno.com]

Silver Benzoate: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Synthesis, Properties, and Applications of Silver Benzoate (CAS No. 532-31-0) in Research and Development.

This technical guide provides a detailed overview of this compound, a versatile chemical compound with significant applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, and utility as a catalyst and precursor. Detailed experimental protocols for key reactions, data summaries in tabular format, and process visualizations are included to support advanced research and development activities.

Core Compound Identification and Properties

This compound is an aromatic silver salt that is frequently utilized as a reagent and catalyst in various chemical transformations.[1][2]

| Identifier | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 532-31-0 | [1][3][4][5][6] |

| Molecular Formula | C₇H₅AgO₂ | [1][3][6][7][8] |

| Synonyms | Benzoic acid, silver(1+) salt; Silver(I) benzoate | [1][3][5][6][7] |

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 228.98 g/mol | [3][5][6][7] |

| Appearance | Off-white to white crystalline powder or crystals | [1][9] |

| Melting Point | >188°C (decomposes) | [1] |

| Solubility | Insoluble in cold water; soluble in hot water; slightly soluble in alcohol. | [1][9][10] |

| Stability | Light-sensitive; should be stored accordingly. | [9] |

Synthesis of this compound

The synthesis of this compound is a straightforward precipitation reaction.[4][11]

General Experimental Protocol: Precipitation Method

A common and efficient method for synthesizing this compound involves the reaction of silver nitrate with sodium benzoate in an aqueous solution.[2][9]

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium benzoate (C₇H₅NaO₂)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Vacuum desiccator

Procedure:

-

Prepare equimolar aqueous solutions of silver nitrate and sodium benzoate separately.

-

While stirring, slowly add the sodium benzoate solution to the silver nitrate solution.

-

A white precipitate of this compound will form immediately due to its low solubility.[9]

-

Continue stirring the mixture for a designated period (e.g., 2 hours) at room temperature, protected from light, to ensure the reaction goes to completion.[12]

-

Isolate the this compound precipitate by vacuum filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities, such as sodium nitrate.[9]

-

Dry the purified this compound in a vacuum desiccator to obtain a fine, off-white powder.[2]

The reaction can be represented by the following equation: AgNO₃(aq) + C₆H₅COONa(aq) → C₆H₅COOAg(s)↓ + NaNO₃(aq)[2]

Applications in Organic Synthesis

This compound serves as a critical reagent and catalyst in several important organic reactions, which are of significant interest in pharmaceutical and fine chemical synthesis.[4][11]

Copper-Catalyzed C-N Coupling Reactions

This compound has been shown to facilitate the copper-catalyzed C-N coupling of iodoazoles with aromatic nitrogen heterocycles, a reaction of interest in the synthesis of pharmacologically relevant structures.[1][9]

The following protocol is adapted from a study on the coupling of iodo-heterocycles with 2-pyridone using a CuI/silver benzoate catalytic system.[1]

Materials:

-

Iodo-heterocycle (e.g., 4-iodo-2-phenyl-1,3-oxazole)

-

NH-containing heterocycle (e.g., 2-pyridone)

-

Copper(I) iodide (CuI)

-

This compound (AgOBz)

-

4,7-dimethoxy-1,10-phenanthroline (ligand)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., THF)

-

Reaction vessel (e.g., sealed tube)

-

Magnetic stirrer and stir bar

-

Heating apparatus

Procedure:

-

To a reaction vessel, add the iodo-heterocycle (1.0 equiv), NH-containing heterocycle (1.1 equiv), CuI (0.1 equiv), this compound (1.1 equiv), 4,7-dimethoxy-1,10-phenanthroline (0.1 equiv), and K₂CO₃ (1.1 equiv).

-

Add the anhydrous solvent under an inert atmosphere.

-

Seal the vessel and stir the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 24 hours).

-

Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-coupled product.

Wolff Rearrangement

This compound can be used as a catalyst in the Wolff rearrangement, which converts α-diazoketones into ketenes.[4][7] This reaction is a key step in the Arndt-Eistert synthesis for homologating carboxylic acids.[4] The reaction is often carried out using a solution of this compound in triethylamine.[7]

Hunsdiecker Reaction

The Hunsdiecker reaction, and its variations, utilize silver salts of carboxylic acids, such as this compound, to produce organic halides through a process of decarboxylation and halogenation.[4][13][14] The reaction is initiated by a halogen, typically bromine.[13]

Applications in Materials Science

This compound is also a valuable precursor in the field of materials science, particularly for the synthesis of silver-containing nanomaterials.

Synthesis of Silver Nanoparticles

This compound can serve as a precursor for the synthesis of silver nanoparticles (AgNPs).[9] The benzoate moiety can act as both a reducing and stabilizing agent in the formation of the nanoparticles. The synthesis of AgNPs from silver precursors is a widely studied area with applications in catalysis and antimicrobial agents.[9][15]

Antimicrobial Properties

Silver and its compounds have a long history of use as antimicrobial agents.[16] this compound and silver-based complexes containing benzoate ligands have demonstrated activity against both Gram-positive and Gram-negative bacteria.[9] This makes it a compound of interest for the development of new antimicrobial materials and potential therapeutic agents. The synthesis of triphenyltinbenzoate from this compound has also yielded a compound with documented antibacterial properties.[12]

Antimicrobial Activity Testing

Standard protocols such as the agar well diffusion assay and broth microdilution methods are employed to evaluate the antimicrobial efficacy of this compound and its derivatives.[12][17] These tests determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[12]

This guide provides a foundational understanding of this compound for researchers and professionals. The detailed protocols and structured data are intended to facilitate further investigation and application of this versatile compound in various fields of chemical and biomedical research.

References

- 1. This compound Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Silver Nanoparticles [protocols.io]

- 3. This compound Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nanomedicine-rj.com [nanomedicine-rj.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Facilitates the Copper-Catalyzed C-N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SATHEE: Chemistry Hunsdiecker Reaction [satheejee.iitk.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antibacterial Activity of Triphenyltinbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hunsdiecker reaction - Sciencemadness Wiki [sciencemadness.org]

- 14. Hunsdiecker Reaction | Thermo Fisher Scientific - DE [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. jk-sci.com [jk-sci.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Light Sensitivity of Silver Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver benzoate (C₇H₅AgO₂) is an organic silver salt that appears as a white to off-white crystalline powder. It is formed from the reaction of a silver salt, typically silver nitrate, with sodium benzoate.[1][2] Due to its antimicrobial properties and its utility as a reagent in organic synthesis, particularly in reactions like the Hunsdiecker reaction, this compound is a compound of interest in various chemical and pharmaceutical applications.[2][3] Furthermore, its photosensitive nature has led to its use as a sensitizer in photographic emulsions.[1]

Understanding the thermal and photochemical stability of this compound is paramount for its proper handling, storage, and application. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its thermal decomposition, light sensitivity, and recommended handling procedures. It includes quantitative data, detailed experimental protocols, and visualizations of key processes to support researchers and drug development professionals.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in Table 1. It is sparingly soluble in cold water but more soluble in hot water and can be dissolved in organic solvents such as ethanol and acetone.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅AgO₂ | [1] |

| Molecular Weight | 228.98 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Solubility in Cold Water | Sparingly soluble (1 part in 385 parts) | [4][5] |

| Solubility in Hot Water | More soluble | [4] |

| Solubility in Alcohol | Slightly soluble | [4] |

| Sensitivity | Light Sensitive | [5] |

Thermal Stability

Thermogravimetric analysis (TGA) demonstrates that this compound is stable up to approximately 200°C, after which it undergoes thermal decomposition. The decomposition is largely complete by 300°C.

Quantitative Thermal Decomposition Data

The thermal decomposition of this compound was analyzed using TGA with a temperature ramp of 2 °C/min. The key quantitative data from this analysis are summarized in Table 2. The final mass of approximately 47% corresponds to the theoretical percentage of silver in the molecule, indicating that the final decomposition product is metallic silver.[6]

Table 2: Thermal Decomposition Data for this compound

| Parameter | Temperature/Value | Observations | Reference(s) |

| Onset of Decomposition | ~200 °C | The temperature at which significant mass loss begins. | [6] |

| Completion of Decomposition | ~300 °C | The temperature at which the mass stabilizes. | [6] |

| Final Mass Percentage | ~47% | Corresponds to the formation of metallic silver (Ag). | [6] |

Thermal Decomposition Pathway

The thermal decomposition of this compound is believed to proceed through a free-radical mechanism, similar to its photochemical decomposition. Upon heating, the ionic bond between the silver cation and the benzoate anion cleaves, leading to the formation of a benzoate radical and a silver radical. The benzoate radical can further decompose to a phenyl radical and carbon dioxide. These reactive radical species can then combine to form various products, with the ultimate solid product being elemental silver.

References

- 1. A method for determining quantum yields for solid-state photochemical reactions [periodicos.capes.gov.br]

- 2. researchgate.net [researchgate.net]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

A Legacy in Silver: Unearthing the Historical Methods of Silver Benzoate Preparation

For Immediate Release

[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the historical methods of preparing silver benzoate, a compound with long-standing significance in organic chemistry. This whitepaper meticulously documents the evolution of its synthesis, providing a valuable resource for understanding the foundations of modern organometallic chemistry.

The guide delves into the primary historical route to this compound: the aqueous precipitation reaction. This method, a staple of 19th and early 20th-century chemistry, involves the metathesis of a soluble silver salt, typically silver nitrate, with an alkali metal benzoate, most commonly sodium benzoate. The whitepaper illuminates the simplicity and efficacy of this technique, which relies on the low solubility of this compound in water to drive the reaction to completion.

Beyond this principal method, the guide also explores alternative historical syntheses. These include the reaction of silver carbonate or freshly prepared silver oxide with benzoic acid. While less common, these methods offer insight into the versatility of early synthetic strategies and the chemical principles that governed them.

This technical guide provides more than just a historical narrative. It equips modern researchers with detailed experimental protocols drawn from historical scientific literature. By presenting quantitative data in clearly structured tables and illustrating the chemical transformations with detailed diagrams, the paper serves as a practical tool for both historical replication and the development of novel synthetic methodologies.

Core Historical Synthetic Methods

Two principal methods for the preparation of this compound have been historically documented:

-

Aqueous Precipitation via Metathesis: This has been the most prevalent historical method for synthesizing this compound.[1][2][3] It involves the reaction of a soluble silver salt, most commonly silver nitrate, with a solution of an alkali metal benzoate, such as sodium benzoate.[1][2] The low solubility of the resulting this compound in water causes it to precipitate out of the solution, driving the reaction forward.[4]

-

Reaction of Silver Oxides or Carbonates with Benzoic Acid: Alternative historical methods have utilized silver(I) oxide (Ag₂O) or silver carbonate (Ag₂CO₃) as the silver source.[5] In these syntheses, the silver oxide or carbonate is reacted directly with benzoic acid. The basic nature of the silver compounds facilitates the deprotonation of the carboxylic acid, forming this compound and water (from the oxide) or water and carbon dioxide (from the carbonate).

Experimental Protocols from Historical Literature

The following protocols are representative of the historical methods for this compound preparation.

Method 1: Aqueous Precipitation from Silver Nitrate and Sodium Benzoate

This method is the most frequently cited in historical and modern literature for its simplicity and efficiency.[1][2][3]

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Precipitation:

-

The silver nitrate solution is slowly added to the sodium benzoate solution with constant stirring.[6] To minimize photodecomposition, this step is ideally performed in the dark or under subdued light.[6]

-

A white, flocculent precipitate of this compound (C₆H₅COOAg) forms immediately upon mixing the solutions.[6]

-

-

Isolation and Purification:

-

The mixture is stirred for a period to ensure complete precipitation.[6]

-

The precipitate is collected by filtration.

-

The collected solid is washed thoroughly with cold distilled water to remove any soluble impurities, primarily sodium nitrate (NaNO₃) and any unreacted starting materials.[2][4]

-

The purified this compound is then dried, historically in a vacuum desiccator, to remove residual water.[2][3]

-

Reaction Pathway:

Caption: Aqueous Precipitation of this compound.

Method 2: Synthesis from Silver Carbonate and Benzoic Acid

This method provides an alternative route, avoiding the use of nitrate salts.[7]

Experimental Protocol:

-

Reaction Setup:

-

A suspension of silver carbonate (Ag₂CO₃) is prepared in an appropriate solvent, such as water or ethanol.

-

A stoichiometric amount of benzoic acid (C₆H₅COOH) is added to the suspension.

-

-

Reaction:

-

The mixture is stirred, and gentle heating may be applied to increase the reaction rate.

-

The reaction proceeds with the evolution of carbon dioxide gas, driving the formation of this compound.

-

-

Isolation and Purification:

-

Once the evolution of gas ceases, any unreacted silver carbonate is removed by filtration.

-

If the this compound has precipitated, it is collected by filtration. If it remains in solution (depending on the solvent and temperature), the solvent is removed by evaporation to yield the solid product.

-

The product is washed with a suitable solvent to remove any unreacted benzoic acid and then dried.

-

Reaction Pathway:

Caption: Synthesis from Silver Carbonate.

Quantitative Data from Historical Syntheses

While detailed quantitative data from 19th-century literature is not always consistently reported in modern databases, a study on the synthesis of triphenyltinbenzoate provides a modern example of the classic precipitation method with reported yields.[6]

| Reactant 1 | Moles (Reactant 1) | Reactant 2 | Moles (Reactant 2) | Product | Yield (%) | Reference |

| Silver Nitrate | 0.017 | Sodium Benzoate | 0.017 | This compound | 85 | [6] |

This table summarizes the quantitative aspects of a documented synthesis, providing a benchmark for the efficiency of the aqueous precipitation method.[6]

The enduring utility of these historical methods underscores the robustness of fundamental chemical principles. This guide not only preserves this valuable knowledge but also provides a solid foundation for future innovation in the field of synthetic chemistry.

References

- 1. lookchem.com [lookchem.com]

- 2. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 3. Making sure you're not a bot! [catalogue.nla.gov.au]

- 4. Berichte der Deutschen Chemischen Gesellschaft (in SafetyLit) [safetylit.org]

- 5. scbt.com [scbt.com]

- 6. search.lib.umanitoba.ca [search.lib.umanitoba.ca]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Role of Silver Benzoate in Enhancing Copper-Catalyzed C-N Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are fundamental transformations in modern organic synthesis, enabling the formation of crucial aryl-nitrogen bonds present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Despite significant advancements, these reactions can face challenges, including harsh reaction conditions and limited substrate scope, particularly with heterocyclic compounds. Recent research has demonstrated that the use of silver benzoate as an additive can significantly enhance the efficiency and scope of copper-catalyzed C-N coupling reactions, offering a valuable tool for synthetic chemists.[2][3][4][5][6]

This document provides detailed application notes and experimental protocols on the use of this compound in copper-catalyzed C-N coupling reactions, with a focus on the coupling of iodoazoles with aromatic nitrogen heterocycles.

The Role of this compound

Silver additives, including this compound, have been shown to improve the yield of copper-catalyzed coupling reactions. While the precise mechanism is multifaceted, it is proposed that the silver salt acts as a halide scavenger, sequestering iodide ions that can inhibit the catalytic cycle.[2] In the case of copper-catalyzed amide arylations where the insertion of the aryl-iodide bond is rate-limiting, the addition of a silver salt can facilitate this step.[7] The choice of the silver salt is crucial; the solubility of this compound was found to be advantageous over less soluble salts like silver carbonate, leading to significantly higher reaction yields.[2]

Application: Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles

A key application of this compound is in the challenging C-N coupling of iodoazoles with various nitrogen-containing heterocycles. A combination of a copper(I) iodide catalyst, a 4,7-dimethoxy-1,10-phenanthroline ligand, and this compound as an additive has proven effective for this transformation, providing good to excellent yields of the desired N-arylated products.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the optimized reaction conditions and the scope of the copper-catalyzed C-N coupling reaction facilitated by this compound.

Table 1: Optimization of Reaction Conditions for the Coupling of 4-iodo-2-phenyloxazole with 2-pyridinone [2]

| Entry | Catalyst | Ligand | Base | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | XPhos | K₃PO₄ | - | Toluene | 110 | <5 |

| 2 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | - | Dioxane | 110 | <5 |

| 3 | CuI | L1 | K₃PO₄ | - | Dioxane | 110 | 14 |

| 4 | CuI | Phenanthroline | K₃PO₄ | - | Dioxane | 110 | <5 |

| 5 | CuI | TMEDA | K₃PO₄ | - | Dioxane | 110 | <5 |

| 6 | CuI | L3 | K₃PO₄ | - | Dioxane | 110 | <5 |

| 7 | CuI | L1 | K₃PO₄ | Ag₂CO₃ | Dioxane | 110 | 23 |

| 8 | CuI | L1 | Cs₂CO₃ | Ag₂CO₃ | Dioxane | 110 | 17 |

| 9 | CuI | L1 | K₂CO₃ | Ag₂CO₃ | Dioxane | 110 | 35 |

| 10 | CuI | L1 | K₂CO₃ | - | Dioxane | 110 | 53 |

| 11 | CuI | L1 | K₂CO₃ | AgOBz | Dioxane | 110 | 63 |

L1 = 4,7-dimethoxy-1,10-phenanthroline; L3 = trans-1,2-methylamino-cyclohexane; TMEDA = Tetramethylethylenediamine.

Table 2: Substrate Scope for the Coupling of Iodo-Heterocycles with 2-Pyridinone [2][3]

| Iodo-Heterocycle | Product | Yield (%) |

| 4-Iodo-2-phenyloxazole | 1-(2-phenyloxazol-4-yl)pyridin-2(1H)-one | 63 |

| 2-Iodo-5-phenyloxazole | 1-(5-phenyloxazol-2-yl)pyridin-2(1H)-one | 63 |

| 5-Iodo-2-phenyloxazole | 1-(2-phenyloxazol-5-yl)pyridin-2(1H)-one | 49 |

| 4-Iodo-5-methyl-2-phenyloxazole | 1-(5-methyl-2-phenyloxazol-4-yl)pyridin-2(1H)-one | 41 |

Table 3: Substrate Scope for the Coupling of 4-Iodo-2-phenyloxazole with various NH-Heterocycles [5]

| NH-Heterocycle | Product | Yield (%) |

| Pyrazole | 4-(1H-pyrazol-1-yl)-2-phenyloxazole | 61 |

| Imidazole | 4-(1H-imidazol-1-yl)-2-phenyloxazole | 47 |

| 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)-2-phenyloxazole | 55 |

| Indazole | 4-(1H-indazol-1-yl)-2-phenyloxazole | 58 |

Experimental Protocols

General Protocol for the Copper-Catalyzed C-N Coupling of Iodo-Heterocycles with NH-Heterocycles

Materials:

-

Copper(I) iodide (CuI)

-

4,7-Dimethoxy-1,10-phenanthroline (Ligand)

-

Potassium carbonate (K₂CO₃)

-

This compound (AgOBz)

-

Iodo-heterocycle (1.0 equiv)

-

NH-heterocycle (1.2 equiv)

-

Anhydrous dioxane

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add CuI (0.1 equiv), 4,7-dimethoxy-1,10-phenanthroline (0.2 equiv), K₂CO₃ (2.0 equiv), and AgOBz (1.5 equiv).

-

Add the iodo-heterocycle (1.0 equiv) and the NH-heterocycle (1.2 equiv).

-

Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous dioxane via syringe to achieve a desired concentration (e.g., 0.1 M with respect to the iodo-heterocycle).

-

Seal the reaction vessel and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylated heterocycle.

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates a proposed catalytic cycle for the copper-catalyzed C-N coupling reaction. The cycle is believed to proceed through a Cu(I)/Cu(III) pathway.

Caption: Proposed catalytic cycle for the Cu-catalyzed C-N coupling.

General Experimental Workflow

The diagram below outlines the standard workflow for setting up and working up the copper-catalyzed C-N coupling reaction.

Caption: General workflow for Cu-catalyzed C-N coupling.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound Facilitates the Copper-Catalyzed C-N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Silver Benzoate as a Catalyst in Wolff Rearrangement Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of silver benzoate as a catalyst in Wolff rearrangement reactions. The Wolff rearrangement is a powerful synthetic tool for the conversion of α-diazoketones into ketenes, which are versatile intermediates for the synthesis of carboxylic acids and their derivatives, β-amino acids, and for ring contractions. This compound has emerged as an effective catalyst for this transformation, offering mild reaction conditions and broad substrate scope.

Introduction

The Wolff rearrangement is a cornerstone reaction in organic synthesis, enabling the one-carbon homologation of carboxylic acids (the Arndt-Eistert reaction) and the synthesis of complex molecular architectures through ring contraction.[1] The reaction can be initiated by thermal, photochemical, or metal-catalyzed methods.[2] Among the metal catalysts, silver salts, particularly this compound, have proven to be highly effective, often used in combination with a tertiary amine base like triethylamine to facilitate the reaction in a homogenous medium.[3] This catalytic system allows the reaction to proceed at lower temperatures, minimizing side reactions and improving yields.[2]

Key applications of the this compound-catalyzed Wolff rearrangement include:

-

Synthesis of β-Amino Acids: Crucial building blocks in the development of peptidomimetics and pharmaceuticals.[4]

-

Ring Contraction: Formation of strained ring systems.[1]

-

Homologation of Carboxylic Acids: A fundamental transformation in organic synthesis.[1]

Reaction Mechanism and Signaling Pathway

The this compound-catalyzed Wolff rearrangement of an α-diazoketone proceeds through the formation of a ketene intermediate. The silver(I) ion acts as a Lewis acid, coordinating to the carbonyl oxygen of the diazoketone, which facilitates the elimination of nitrogen gas and the subsequent 1,2-rearrangement to form the ketene. This ketene can then be trapped by a nucleophile (e.g., water, alcohol, amine) to yield the corresponding carboxylic acid, ester, or amide.

Caption: Mechanism of the this compound-catalyzed Wolff rearrangement.

Quantitative Data Summary

The following tables summarize quantitative data from representative this compound-catalyzed Wolff rearrangement reactions.

Table 1: Homologation of Carboxylic Acid Derivatives

| Substrate (α-Diazoketone) | Catalyst System | Solvent | Reaction Time | Product | Yield (%) | Reference |

| Diazoacetophenone | This compound / Triethylamine | Methanol | 2 hours | Methyl phenylacetate | 82 | [3] |

| p-Methoxy-α-diazoacetophenone | This compound / Triethylamine | Methanol | 200 minutes | Methyl p-methoxyphenylacetate | 84 | [3] |

| Benzyl diazomethyl ketone | This compound / Triethylamine | Methanol | 2 hours | Methyl hydrocinnamate | 70 | [3] |